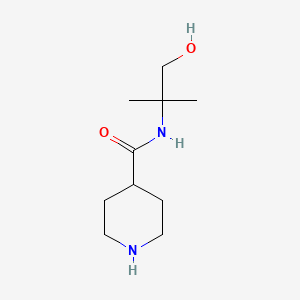

N-(1-hydroxy-2-methylpropan-2-yl)piperidine-4-carboxamide

Übersicht

Beschreibung

N-(1-hydroxy-2-methylpropan-2-yl)piperidine-4-carboxamide is a chemical compound with the molecular formula C10H20N2O2 It is known for its unique structure, which includes a piperidine ring substituted with a hydroxy group and a carboxamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-hydroxy-2-methylpropan-2-yl)piperidine-4-carboxamide typically involves the reaction of piperidine derivatives with appropriate reagents to introduce the hydroxy and carboxamide groups. One common method involves the reaction of piperidine with 2-methyl-2-propanol in the presence of a suitable catalyst to form the hydroxy-substituted piperidine. This intermediate is then reacted with a carboxamide precursor under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, purification through crystallization, and quality control measures to meet industry standards .

Analyse Chemischer Reaktionen

Types of Reactions

N-(1-hydroxy-2-methylpropan-2-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carboxamide group can be reduced to form amines.

Substitution: The piperidine ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and organometallic compounds.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1.1 ERK5 Inhibition

One of the primary applications of N-(1-hydroxy-2-methylpropan-2-yl)piperidine-4-carboxamide is its role as an inhibitor of the extracellular signal-regulated kinase 5 (ERK5) pathway. This pathway is implicated in several cellular processes including proliferation, migration, and survival, making it a target for cancer therapies. Studies have shown that derivatives of this compound can achieve submicromolar potency against ERK5, which is crucial for developing selective inhibitors for cancer treatment .

1.2 Neuroprotective Effects

Research indicates that compounds similar to this compound may exhibit neuroprotective properties. For instance, the inhibition of certain enzymes involved in sphingolipid metabolism has been linked to potential therapeutic effects in neurodegenerative diseases such as Alzheimer's disease. The compound's ability to modulate neuronal apoptosis suggests a promising avenue for treating conditions related to lysosomal storage disorders .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves various chemical reactions that optimize its pharmacokinetic properties. Structure-activity relationship studies have revealed that modifications to the piperidine structure can enhance potency and selectivity against specific biological targets .

Table 1: Summary of SAR Findings

| Compound Variant | IC50 (nM) | Comments |

|---|---|---|

| Original Compound | 150 | Baseline potency |

| Variant A | 79 | Improved selectivity |

| Variant B | 33 | Enhanced potency with acceptable bioavailability |

Case Studies

3.1 Cancer Treatment

A notable study explored the efficacy of this compound derivatives in mouse tumor xenograft models. The results demonstrated significant tumor regression, suggesting that these compounds could serve as effective agents in targeted cancer therapies .

3.2 Neuropathic Disorders

In another investigation, the compound was tested for its effects on models of Gaucher's disease and Krabbe's disease. The findings indicated that certain derivatives not only inhibited harmful enzyme activity but also improved cognitive function in treated subjects, highlighting their therapeutic potential in treating neuropathic conditions .

Wirkmechanismus

The mechanism of action of N-(1-hydroxy-2-methylpropan-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The hydroxy and carboxamide groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(1-hydroxy-2-methylpropan-2-yl)pyridine-4-carboxamide

- N-(1-hydroxy-2-methylpropan-2-yl)piperidine-4-carboxylate

Uniqueness

N-(1-hydroxy-2-methylpropan-2-yl)piperidine-4-carboxamide is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction profiles, making it valuable for targeted applications in research and industry .

Biologische Aktivität

N-(1-hydroxy-2-methylpropan-2-yl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 201.29 g/mol. The compound features a piperidine ring substituted with a hydroxymethyl group and a carboxamide group, which enhances its solubility and reactivity in various chemical environments.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The hydroxyl and carboxamide groups are crucial for binding affinity, modulating the activity of various biomolecules. Preliminary studies suggest that the compound may interact with receptors involved in immune response modulation, although comprehensive interaction profiles are still needed to confirm these effects.

1. Anticancer Potential

Research has indicated that compounds similar to this compound may inhibit pathways associated with cancer cell proliferation. For instance, the inhibition of the ERK5 mitogen-activated protein kinase pathway has been explored as a potential target for cancer treatment . The optimization of related compounds has led to the identification of selective inhibitors that demonstrate nanomolar potency against ERK5, suggesting that derivatives of this compound could also exhibit similar anticancer properties.

2. Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Initial findings indicate that modifications to the compound can significantly influence its bioavailability and metabolic stability. For example, structural variations can enhance permeability across cell membranes, which is crucial for therapeutic efficacy .

Case Study 1: Inhibition of Protein Targets

A study on the structure–activity relationship (SAR) of piperidine derivatives revealed that modifications to the piperidine ring could enhance inhibitory activity against specific protein targets involved in cellular signaling pathways. The incorporation of hydrophobic groups adjacent to polar functionalities was found to improve binding affinity and selectivity .

Case Study 2: Therapeutic Applications

Another investigation focused on the application of this compound in treating autoimmune diseases. The compound's ability to modulate immune responses through receptor interactions highlights its potential as a therapeutic agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(1-hydroxyethyl)piperidine-4-carboxamide | Similar piperidine structure | Different alkyl substituent affecting solubility |

| 1-(Hydroxymethyl)-piperidin-4-carboxylic acid | Contains hydroxymethyl and carboxylic acid | Lacks amide functionality |

| 4-Piperidinone | Piperidine derivative with a ketone group | Lacks hydroxymethyl and carboxamide functionalities |

This table illustrates how variations in functional groups can influence the chemical behavior and biological activity of related compounds.

Eigenschaften

IUPAC Name |

N-(1-hydroxy-2-methylpropan-2-yl)piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,7-13)12-9(14)8-3-5-11-6-4-8/h8,11,13H,3-7H2,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUWUJCGSZLLBQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)NC(=O)C1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40428284 | |

| Record name | N-(1-hydroxy-2-methylpropan-2-yl)piperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40051-33-0 | |

| Record name | N-(1-hydroxy-2-methylpropan-2-yl)piperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.